2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a trifluoromethyl-substituted benzoyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and appropriate electrophilic intermediates.
Attachment of Trifluoromethyl-Substituted Benzoyl Group: The trifluoromethyl-substituted benzoyl group can be introduced through Friedel-Crafts acylation reactions using 3,5-bis(trifluoromethyl)benzoyl chloride and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-imidazole
- 2-(benzylsulfanyl)-1-[3,5-difluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
- 2-(methylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
Uniqueness
The presence of both the benzylsulfanyl group and the 3,5-bis(trifluoromethyl)benzoyl group in 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole imparts unique properties such as enhanced lipophilicity, metabolic stability, and potential for diverse chemical reactivity. These features distinguish it from other similar compounds and make it a valuable target for further research and development.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N2OS/c20-18(21,22)14-8-13(9-15(10-14)19(23,24)25)16(28)27-7-6-26-17(27)29-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQCHJZPYPYLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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